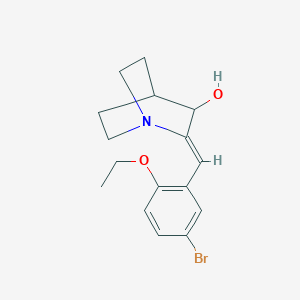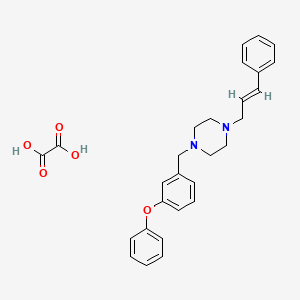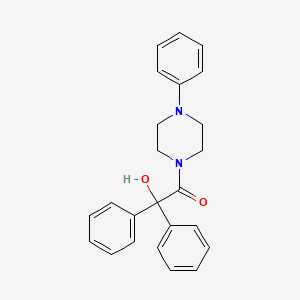![molecular formula C28H34FN3O5 B5500296 1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)
1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The compound under discussion is synthesized through various chemical reactions, involving key steps such as coupling and reductive amination, indicating a complex synthesis process. For example, the synthesis of related compounds involves the coupling of 4-(4-fluorobenzyl)piperidine with corresponding oxalamic acid, leading to compounds with specific targeting properties (Labas et al., 2009). Another approach involves condensation reactions between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis The structural analysis reveals that these compounds often crystallize in specific systems, with detailed analysis available through techniques like X-ray diffraction, indicating precise molecular geometry and intermolecular interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties The chemical properties of these compounds are explored through their reactions, such as the formation of [11C]benzimidazolone ring via reaction of [11C]phosgene with phenylenediamine precursor (Labas et al., 2009), and their interactions with monoamine transporters revealing structure-activity relationships (Kolhatkar et al., 2003).
Physical Properties Analysis The physical properties, such as crystal system, space group, and lattice parameters, are characterized through crystallography, offering insights into the compound's stability and interactions within the crystal lattice. For instance, certain compounds exhibit specific crystal systems and intermolecular interactions that stabilize their structure (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis Chemical properties, including reactivity and binding affinity, are determined through various assays, highlighting the compound's potential biological activity. For example, the compound's interaction with monoamine transporters reveals its potential efficacy and selectivity towards certain receptors (Kolhatkar et al., 2003).
Applications De Recherche Scientifique
Radiosynthesis for Neurological Studies
The compound has been explored for its potential in radiosynthesis, specifically aimed at in vivo imaging of the NR2B NMDA receptor system through positron emission tomography (PET). This application is crucial for studying neurological conditions and the effects of various compounds on the brain (Labas et al., 2009).
Development of Non-opiate Analgesic Agents
Research has also focused on derivatives of this compound for their safety and analgesic efficacy, indicating its potential as a potent, rapid-acting non-opioid and non-antiinflammatory analgesic. This highlights its importance in the development of new pain management therapies (Viaud et al., 1995).
Antimicrobial Agent Research
Further applications include the synthesis of novel compounds derived from this chemical structure, showing moderate to good antimicrobial activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. This indicates its potential use in developing new antimicrobial agents (Jadhav et al., 2017).
Analytical and Quality Control Applications
The compound has been involved in analytical studies, such as the development of sensitive high-performance liquid chromatographic assay methods for quality control and stability studies of new agents being developed for cardiovascular disorders (Dwivedi et al., 2003).
Exploration in Serotonin Receptor Antagonism
It has been studied for its antagonist activity at serotonin receptors, with implications for understanding and treating various psychiatric and neurological disorders. This research area explores the compound's impact on serotonergic neurotransmission and its potential therapeutic applications (Plenevaux et al., 2000).
Propriétés
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O.C2H2O4/c27-25-10-8-23(9-11-25)21-29-15-12-24(13-16-29)26(31)30-19-17-28(18-20-30)14-4-7-22-5-2-1-3-6-22;3-1(4)2(5)6/h1-11,24H,12-21H2;(H,3,4)(H,5,6)/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFVAKWYAHLGSJ-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)CC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)
![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)
![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)